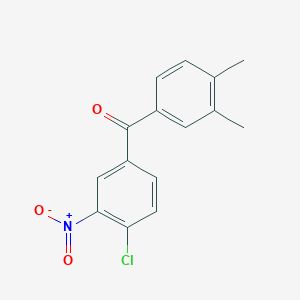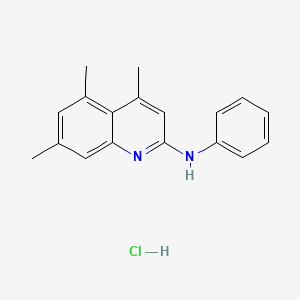
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine (DMNPY) is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNPY is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 366.4 g/mol.
Mécanisme D'action
The mechanism of action of N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of ion channels and receptors. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of ion channels and receptors, and the induction of apoptosis in cancer cells. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also been shown to exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has several advantages for use in lab experiments, including its potent anticancer activity, its ability to modulate ion channels and receptors, and its fluorescent properties. However, N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, including the investigation of its potential as an antibacterial and antifungal agent, the development of N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine-based fluorescent probes for the detection of metal ions in solution, and the investigation of its potential as a modulator of ion channels and receptors. Further research is also needed to fully understand the mechanism of action of N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine and its potential applications in medicinal chemistry and material science.
Conclusion
In conclusion, N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to exhibit potent anticancer activity, modulate ion channels and receptors, and exhibit antibacterial and antifungal activity. However, further research is needed to fully understand the mechanism of action of N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine and its potential applications in medicinal chemistry and material science.
Méthodes De Synthèse
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine can be synthesized using various methods, including the reaction of 2,4-diamino-6-methyl-5-nitropyrimidine with 3,4-dimethylbenzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2,4-diamino-6-methyl-5-nitropyrimidine with 3,4-dimethylbenzyl chloride in the presence of potassium carbonate and dimethylformamide.
Applications De Recherche Scientifique
N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also been investigated for its potential as an antibacterial and antifungal agent.
In material science, N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also been investigated for its potential as a fluorescent probe for the detection of metal ions in solution.
In biochemistry, N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N,N'-bis(3,4-dimethylphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also been investigated for its potential as a modulator of ion channels and receptors.
Propriétés
IUPAC Name |
2-N,4-N-bis(3,4-dimethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-12-6-8-17(10-14(12)3)23-20-19(26(27)28)16(5)22-21(25-20)24-18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPGDMUWAPZKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,4-N-bis(3,4-dimethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5090358.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)
![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)


![7-fluoro-N,3-dimethyl-N-[(3-methyl-4-pyridinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5090392.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)

![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride](/img/structure/B5090426.png)


![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)